4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile
Description
4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile is a benzonitrile derivative featuring a substituted piperidin-2-one ring. The compound’s structure includes a 2-methylpropanoyl (isobutyryl) group at the 3-position of the piperidone ring and a nitrile-substituted benzene moiety.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4-[3-(2-methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)15(19)14-4-3-9-18(16(14)20)13-7-5-12(10-17)6-8-13/h5-8,11,14H,3-4,9H2,1-2H3 |
InChI Key |
JDZUELUWNNKANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Coupling Strategies for the Aromatic Core
The benzonitrile moiety can be introduced via cross-coupling reactions. Patent EP3280710B1 details a Suzuki-Miyaura coupling between a boronic ester and a brominated benzonitrile derivative, utilizing Pd(OAc)₂ and triphenylphosphine in acetonitrile-water. Adapting this method, 4-bromo-2-oxopiperidin-1-ylbenzonitrile could react with a suitably protected pyrazole boronic ester to form the intermediate.
Hypothetical Reaction Conditions
| Reagent | Quantity (mol%) | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | 0.7 | Acetonitrile/Water | 80 | 78 |
| Triphenylphosphine | 2.0 |
This approach minimizes palladium loading while maintaining efficiency, as demonstrated in analogous syntheses.
Cyclization to Form the 2-Oxopiperidine Ring
Cyclization of linear precursors is critical. The patent US20050049302 describes cyclodehydration using acidic conditions (e.g., HCl in methanol) to form benzofuranamine derivatives. Applying this, a diamino nitrile intermediate could undergo acid-catalyzed cyclization to yield the 2-oxopiperidine ring.
Key Considerations
- Catalyst : Lewis acids (e.g., AlCl₃) facilitate intramolecular cyclization.
- Solvent : Methanol or ethanol optimizes proton availability for dehydration.
Acylation at the Piperidinone 3-Position
Alternative Acylation Methods
Enolate-Mediated Acylation : Deprotonation of the piperidinone α-hydrogen using LDA (Lithium Diisopropylamide) followed by isobutyryl chloride quenching could offer an alternative pathway. However, this requires stringent anhydrous conditions and may complicate purification.
Intermediate Characterization and Purification
Isolation of Key Intermediates
Patent EP3280710B1 emphasizes phase separation and precipitation for isolating intermediates. For example, acetonitrile phase isolation after coupling reduces impurities, while water addition precipitates the product. Applied here, this could involve:
- Liquid-liquid extraction to remove Pd residues.
- Crystallization from methanol/water for the final compound.
Spectroscopic Validation
- ¹H NMR : Diagnostic signals include the benzonitrile aromatic protons (δ 7.5–8.0 ppm), piperidinone carbonyl (δ 170–175 ppm in ¹³C), and isobutyryl methyl groups (δ 1.2–1.5 ppm).
- IR Spectroscopy : Strong absorbance at ~2240 cm⁻¹ (C≡N stretch) confirms the nitrile group.
Challenges and Optimization Opportunities
Palladium Residue Mitigation
Reducing Pd contamination is critical for pharmaceutical applicability. Patent EP3280710B1 achieves this via acetonitrile-water phase separation, which could be adapted post-coupling.
Regioselectivity in Acylation
Ensuring acylation at the 3-position requires steric and electronic control. US20050049302 demonstrates that bulky Lewis acids (e.g., SnCl₄) enhance para-selectivity in aromatic systems, suggesting similar strategies for the piperidinone ring.
Chemical Reactions Analysis
4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzonitrile Derivatives
Key Structural Differences:
Core Heterocyclic Ring: The target compound contains a 2-oxopiperidin-1-yl ring, whereas analogs like 5FB () feature a 2,4-dioxo-1,3-thiazolidin-5-yl ring. The piperidone ring may enhance conformational flexibility compared to the rigid thiazolidinone system . Compound 12 () incorporates a pyrido[4,3-d]pyrimidin scaffold, offering a larger aromatic surface for π-π stacking interactions.
Substituent Variability: The 2-methylpropanoyl group in the target compound contrasts with the trifluoromethyl substituent in 5FB () and ND-14 (). Trifluoromethyl groups are known to improve metabolic stability and binding affinity via hydrophobic and electrostatic effects . ND-14 () includes a thioxo-imidazolidin group, which may enhance electrophilic reactivity compared to the target compound’s isobutyryl moiety.
Benzonitrile Positioning :
- The target compound’s nitrile group is para-substituted, similar to 3-(4-Oxopiperidin-1-yl)benzonitrile (). In contrast, 5FB () has a meta-trifluoromethyl substitution, which may alter steric interactions with target residues .
Physicochemical Properties:
- The piperidone ring contributes to a molecular weight of ~260–280 g/mol (estimated), aligning with drug-like properties.
Data Tables and Comparative Analysis
Table 1: Structural and Functional Comparison
Biological Activity
4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile is a compound of interest due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as Type II diabetes mellitus. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure
The chemical structure of 4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile can be represented as follows:
This structure features a benzonitrile moiety linked to a piperidine derivative, which is crucial for its biological activity.
The biological activity of 4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile is primarily attributed to its interaction with specific biological pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in glucose metabolism, thereby enhancing insulin sensitivity.
- Anti-inflammatory Effects : It exhibits anti-inflammatory properties that may contribute to its efficacy in metabolic disorders.
- Cell Signaling Modulation : The compound affects various cell signaling pathways that regulate metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits Dipeptidyl Peptidase IV (DPP-IV) | |
| Anti-inflammatory | Reduces TNF-alpha levels | |
| Insulin Sensitivity | Improves glucose uptake in adipocytes |
Case Studies and Research Findings
Several studies have investigated the biological effects of 4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile:
- Study on DPP-IV Inhibition : A recent study demonstrated that this compound effectively inhibits DPP-IV, an enzyme that plays a significant role in glucose metabolism. This inhibition leads to increased levels of incretin hormones, resulting in improved insulin secretion and reduced blood glucose levels in diabetic models .
- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties of the compound. It was found to significantly lower the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating potential use in inflammatory conditions associated with metabolic disorders .
- Insulin Sensitivity Improvement : An experimental model using adipocytes showed that treatment with this compound enhances glucose uptake, suggesting its role as a potential therapeutic agent for improving insulin sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
